Clenpirin

Description

Properties

IUPAC Name |

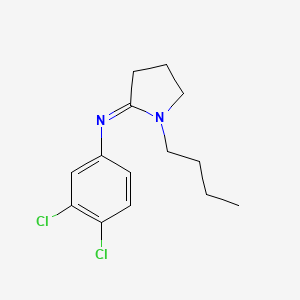

1-butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2/c1-2-3-8-18-9-4-5-14(18)17-11-6-7-12(15)13(16)10-11/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYSNRVVYYBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1=NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865335 | |

| Record name | 1-Butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27050-41-5 | |

| Record name | N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27050-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenpirin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027050415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-N-(3,4-dichlorophenyl)pyrrolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenpirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFM79PGI92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Clenpyrin

Document ID: TGS-CPN-20251214 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Clenpyrin, a pyrrolnitrin analog, is a compound with limited detailed synthetic and characterization data in publicly accessible literature. This document provides a comprehensive, technically plausible guide based on established synthetic routes and characterization methodologies for related phenylpyrrole compounds. The experimental protocols and data presented herein are representative examples and should be adapted and validated in a laboratory setting.

Introduction

Clenpyrin, chemically known as 3,5-dichloro-4-(2-nitrophenyl)pyrrole, is a halogenated phenylpyrrole derivative. It belongs to the same class of compounds as the natural antifungal agent pyrrolnitrin.[1][2] Compounds in this class are of significant interest due to their potent biological activities. Pyrrolnitrin and its analogs are known to exhibit strong antifungal properties by disrupting cellular respiration.[2][3][4]

This guide outlines a representative multi-step synthetic pathway for Clenpyrin, details the necessary experimental protocols for its synthesis and purification, and describes a comprehensive workflow for its structural and purity characterization. Furthermore, it presents a summary of the known mechanism of action for this class of compounds.

Proposed Synthesis Pathway

The synthesis of Clenpyrin can be approached through a multi-step process involving the formation of the pyrrole core, followed by functionalization. A plausible and versatile route is the Paal-Knorr synthesis of an N-protected pyrrole, followed by aryl-aryl coupling and subsequent chlorination.

Figure 1: Proposed multi-step synthesis workflow for Clenpyrin.

Experimental Protocols

Synthesis of N-Benzyl-2,5-dimethylpyrrole (Intermediate 1)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,5-hexanedione (11.4 g, 100 mmol), benzylamine (10.7 g, 100 mmol), and toluene (200 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.2 g).

-

Heat the mixture to reflux and continue for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.

-

Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

Synthesis of N-Benzyl-3-(2-nitrophenyl)-2,5-dimethylpyrrole (Intermediate 2)

-

In a Schlenk flask under an inert atmosphere (Argon), dissolve N-benzyl-2,5-dimethylpyrrole (9.95 g, 50 mmol), 1-bromo-2-nitrobenzene (10.1 g, 50 mmol), and potassium carbonate (13.8 g, 100 mmol) in a mixture of dimethoxyethane (DME, 150 mL) and water (50 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1 mmol, 2 mol%).

-

Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate (200 mL) and water (100 mL).

-

Separate the layers. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.

Synthesis of Clenpyrin (3,5-dichloro-4-(2-nitrophenyl)pyrrole)

-

Dissolve the Intermediate 2 (product from step 3.2, 3.2 g, 10 mmol) in acetonitrile (100 mL).

-

Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 2.2 equivalents) portion-wise to the solution at room temperature. Note: This reaction can be exothermic.

-

Stir the mixture at room temperature for 24 hours. The reaction likely involves both chlorination and de-benzylation under these conditions.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) followed by recrystallization from ethanol/water to yield Clenpyrin as a solid.

Compound Characterization

A full characterization workflow is essential to confirm the identity, structure, and purity of the synthesized Clenpyrin.

Figure 2: Workflow for the characterization of synthesized Clenpyrin.

Characterization Protocols

-

Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of 4:1 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm).

-

Melting Point (MP): Determine using a calibrated melting point apparatus. A sharp, narrow melting range indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Analyze purity using a C18 reverse-phase column with a mobile phase of acetonitrile/water gradient and UV detection at 254 nm.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Record the spectrum using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups (N-H, C-H aromatic, N-O nitro).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environment, and carbon backbone.

Quantitative Data (Hypothetical)

The following tables summarize the expected, plausible data for the synthesis and characterization of Clenpyrin.

Table 1: Synthesis and Physical Properties Summary

| Compound Name | Molecular Formula | MW ( g/mol ) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N-Benzyl-2,5-dimethylpyrrole | C₁₃H₁₅N | 185.27 | ~85% | N/A (Oil) |

| N-Benzyl-3-(2-nitrophenyl)-... | C₂₀H₁₈N₂O₂ | 318.37 | ~60% | 110-114 |

| Clenpyrin | C₁₀H₆Cl₂N₂O₂ | 257.07 | ~45% | 145-148 |

Table 2: Representative Spectroscopic Data for Clenpyrin

| Technique | Data / Observation |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.60 (t, J=7.8 Hz, 1H), 7.50 (d, J=7.8 Hz, 1H), 6.85 (s, 1H), Broad s (1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 149.5, 134.0, 132.5, 129.0, 125.0, 124.5, 122.0, 118.0, 115.0, 110.0. |

| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3100 (Ar C-H stretch), 1525 (N-O asymm. stretch), 1350 (N-O symm. stretch), 780 (C-Cl stretch). |

| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₀H₇Cl₂N₂O₂⁺: 256.9884; Found: 256.9881. |

Mechanism of Action

Pyrrolnitrin and its analogs are known to inhibit fungal growth by targeting the cellular respiratory system.[3][4] The primary site of action is the terminal electron transport system.[2][4] These compounds disrupt the normal flow of electrons, likely between succinate dehydrogenase (Complex II) or NADH dehydrogenase (Complex I) and coenzyme Q.[3][4] This inhibition uncouples oxidative phosphorylation, leading to a halt in ATP synthesis and subsequent cell death.[1]

Figure 3: Proposed mechanism of action of Clenpyrin via inhibition of the electron transport chain.

References

The Enigmatic Origin of Clenpirin: A Deep Dive into a Chemical Obscurity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the origin and nature of the chemical compound known as Clenpirin. Despite a comprehensive search of scientific literature, patent databases, and chemical registries, publicly accessible information on the origin, development, and specific applications of this compound is exceptionally scarce. This document summarizes the confirmed chemical identity of the compound and explores the potential leads to its provenance, while also highlighting the significant gaps in the existing knowledge base.

Chemical Identity and Nomenclature

This compound is a distinct chemical entity with the systematic IUPAC name N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine . Its chemical structure is characterized by a dichlorinated phenyl ring attached to a substituted pyrrolidine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine |

| Molecular Formula | C₁₄H₁₈Cl₂N₂ |

| CAS Number | 27050-41-5 |

| Synonyms | Clenpyrin, FBB 6896, BAY 6896, Bimarit |

Tracing the Origins: A Path of Limited Evidence

The developmental history of this compound remains largely unelucidated. The available information points towards a potential connection with Bayer AG, as suggested by the synonym "BAY 6896." Pharmaceutical companies historically used such alphanumeric codes to designate compounds during preclinical and clinical development. However, no definitive public records, such as patents or research publications from Bayer, explicitly detail the synthesis, intended use, or subsequent fate of a compound with this designation that can be unequivocally linked to the chemical structure of this compound.

A Chinese patent vaguely references a related compound synthesized by a Japanese Bayer company in the early 1980s, but a direct link to this compound has not been established. The other synonyms, "FBB 6896" and "Bimarit," do not yield further substantive information regarding its origin or development in the public domain.

Synthesis

Below is a logical workflow for a potential synthesis, presented for illustrative purposes.

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Pharmacological Profile

There is a significant absence of published research on the mechanism of action and overall pharmacological profile of this compound. Searches of prominent pharmacology and life science databases have not yielded any in-vitro or in-vivo studies investigating its biological activity. Therefore, any discussion on its potential therapeutic effects or signaling pathway interactions would be purely speculative.

It is crucial to distinguish this compound from the similarly named but structurally and functionally different β2-adrenergic agonist, Clenbuterol . The frequent confusion between these two compounds in search results underscores the obscurity of this compound.

Clinical Trials and Regulatory Status

No records of clinical trials involving this compound were found in international clinical trial registries. Consequently, it has not received approval for therapeutic use by any major regulatory agency. Its status appears to be that of a chemical compound with no established clinical application.

Conclusion

The origin of this compound is not well-documented in publicly accessible scientific and historical records. While its chemical identity is established, its developmental history, intended pharmacological use, and the reasons for its apparent lack of progression in the drug development pipeline remain unknown. The association with the "BAY 6896" designation suggests a potential origin within the research and development programs of Bayer, but this connection is not substantiated by available documentation. For the scientific community, this compound stands as a chemical entity with a history that is yet to be fully uncovered, highlighting the vast number of compounds that are synthesized and investigated but do not proceed to clinical use or widespread recognition. Further investigation into historical corporate archives or unpublished materials would be necessary to fully elucidate the story of this enigmatic compound.

An In-depth Technical Guide on the Discovery and Development of Clenbuterol

Note: The topic "Clenpirin" is understood to be a likely misspelling of "Clenpyrin," an alternative name for Clenbuterol. This guide will focus on the discovery and development of Clenbuterol.

Introduction

Clenbuterol, a potent and long-acting β2-adrenergic agonist, was first synthesized in 1967 at Thomae, a research facility of Boehringer Ingelheim in Biberach, Germany. It was patented in the United States in 1970 and introduced for medical use in 1977.[1][2] Initially developed as a bronchodilator for the treatment of asthma and other chronic breathing disorders, its therapeutic applications have been explored for various conditions.[1][2] Clenbuterol's pharmacological profile, characterized by high selectivity for β2-adrenoceptors and a longer half-life compared to similar compounds like salbutamol, has made it a subject of extensive research.[] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of Clenbuterol.

Mechanism of Action

Clenbuterol exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[4] This interaction initiates a signaling cascade that leads to bronchodilation.[4]

Signaling Pathway:

-

Receptor Binding: Clenbuterol binds to β2-adrenoceptors on the surface of smooth muscle cells.[]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[][4]

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing the relaxation of airway smooth muscle, resulting in bronchodilation.[4]

Beyond its primary bronchodilatory effect, Clenbuterol is also known to activate other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is implicated in its anabolic effects on skeletal muscle.[2][5]

Pharmacokinetics

Clenbuterol is readily absorbed after oral administration, with an oral bioavailability of 70-80%.[] It has a notably long half-life of 25 to 40 hours.[]

Pharmacokinetic Parameters in Humans:

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | [6] |

| Plasma Half-life (t½) | ~35 hours | [6] |

| Protein Binding | 89-98% | [6] |

| Urinary Excretion (unchanged) | ~20% of dose within 72 hours | [6] |

Pharmacokinetic Parameters in Animal Models:

| Species | Dose | Tmax | t½ | Reference |

| Rat | 2 µg/kg (oral) | ~1 hour | ~30 hours | [6] |

| Rabbit | 0.5-2 µg/kg (oral) | < 2 hours | ~9 hours | [6] |

| Horse | 0.8 µg/kg | 1.5-3 hours | 9-21.4 hours | [7] |

| Cattle | 0.8 µg/kg (oral) | 6-12 hours | 16-105 hours | [7] |

Synthesis and Experimental Protocols

Chemical Synthesis:

A common synthetic route for Clenbuterol hydrochloride starts from 4-aminoacetophenone. The process involves:

-

Dichlorination: Electrophilic aromatic substitution of 4-aminoacetophenone to yield 4-amino-3,5-dichloroacetophenone.

-

Bromination: The resulting compound is brominated to form 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

-

Amination: Reaction with tertiary-butylamine to produce 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.

-

Reduction: The ketone is then reduced, typically with sodium borohydride, to yield the Clenbuterol base.

-

Salt Formation: The base is converted to the hydrochloride salt using alcoholic HCl.

Another described method involves the reaction of 4-amino-3,5-dichlorobromoacetophenone with t-butylamine, followed by reduction with potassium borohydride (KBH4), yielding Clenbuterol with a 35% yield after column chromatography.[8]

Analytical Detection Protocol - LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of Clenbuterol in biological samples.[9]

-

Sample Preparation:

-

Homogenization: 2g of minced meat sample is homogenized.[9]

-

Spiking: A known amount of an isotopically labeled internal standard (e.g., Clenbuterol-D9) is added.[9]

-

Extraction: The sample is extracted with 8 mL of deionized water by vortexing, followed by the addition of 2 mL of 3% acetic acid.[9]

-

Centrifugation: The sample is centrifuged at 10,000 rpm for 5 minutes, and the supernatant is collected.[9]

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

C18 Cartridge: The supernatant is loaded onto a conditioned C18 SPE cartridge, washed with water, and the analytes are eluted with methanol.[9]

-

SCX Cartridge: The eluate is then loaded onto a conditioned strong cation-exchange (SCX) SPE cartridge, washed, and the analytes are eluted with 5% ammonium hydroxide in methanol.[9]

-

Evaporation and Reconstitution: The final eluate is evaporated to dryness and reconstituted in the initial mobile phase for analysis.[9]

-

-

LC-MS/MS Analysis:

References

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 5. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clenbuterol [fao.org]

- 8. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Pharmacological Profile of Clenpirin

Notice of Limited Publicly Available Data: Clenpirin, also referred to as Clenpyrin, is an older anti-inflammatory compound. Detailed public information regarding its comprehensive pharmacological profile, including extensive quantitative data and specific, validated experimental protocols, is scarce in contemporary scientific literature. This guide synthesizes the available information and, where specific data for this compound is lacking, provides context with generalized information for its presumed class of drugs (non-steroidal anti-inflammatory drugs - NSAIDs).

Introduction

This compound is a pyrazolone derivative that has been investigated for its anti-inflammatory, analgesic, and antipyretic properties.[1] As a member of this class, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1][2] This guide provides an overview of its pharmacological characteristics based on available data.

Pharmacodynamics: Mechanism of Action

The principal pharmacodynamic effect of this compound and similar pyrazolone derivatives is the modulation of prostaglandin synthesis through the inhibition of COX enzymes.[3][4] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[2]

Inhibition of Cyclooxygenase (COX):

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in many tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1]

-

COX-2: This isoform is typically inducible and its expression is upregulated at sites of inflammation by pro-inflammatory cytokines and other mediators.[1][5] It is the primary target for anti-inflammatory therapies.

Signaling Pathway

The anti-inflammatory action of NSAIDs like this compound is primarily achieved by blocking the conversion of arachidonic acid to prostaglandins. This pathway is a cornerstone of the inflammatory response.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic parameters for this compound (Absorption, Distribution, Metabolism, and Excretion) are not extensively documented in recent literature. The study of pharmacokinetics involves understanding how the body processes a drug.[7] For context, general pharmacokinetic principles are described below.

| Pharmacokinetic Parameter | Description | This compound Specifics |

| Absorption | The process by which a drug enters the systemic circulation.[7] | Data not available. Generally, oral NSAIDs are well-absorbed. |

| Distribution | The reversible transfer of a drug from the systemic circulation to various tissues of the body. | Data not available. Many NSAIDs are highly protein-bound. |

| Metabolism | The chemical conversion of a drug into other compounds (metabolites) within the body, primarily in the liver. | Data not available. Pyrazolone derivatives can be metabolized into active metabolites.[3][4] |

| Excretion | The elimination of the drug and its metabolites from the body, most commonly via the kidneys.[7] | Data not available. |

Experimental Protocols

Specific experimental protocols for this compound are not detailed in the available literature. However, a general methodology for assessing the anti-inflammatory activity of a compound like this compound through a COX inhibition assay is outlined below.

General Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against purified COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).[8]

-

Assay buffer and co-factors (e.g., glutathione, hematin).

-

Prostaglandin E2 (PGE2) immunoassay kit.

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the assay buffer and co-factors.

-

Inhibitor Addition: Various concentrations of the test compound and reference inhibitors are added to the enzyme preparations and incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

-

Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped.

-

Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using an immunoassay kit.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Preclinical and Clinical Data Summary

Detailed preclinical and clinical trial data for this compound are not widely available in modern databases. Studies on related compounds suggest that pyrazolone derivatives can exhibit significant anti-inflammatory and analgesic effects.[1] However, some NSAIDs have been associated with adverse effects, particularly gastrointestinal issues, which are often linked to the inhibition of the protective COX-1 enzyme.[1] The risk of such side effects can be a limiting factor in their clinical use.

Conclusion

This compound is a pyrazolone derivative with presumed anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of COX enzymes. Due to the limited availability of recent and comprehensive pharmacological data, a detailed quantitative profile and specific experimental protocols for this compound cannot be definitively provided. The information presented in this guide is based on the known pharmacology of its drug class and related compounds. Further research would be necessary to fully elucidate the specific pharmacological profile of this compound.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Clenbuterol's Mode of Action in Cellular Models: A Technical Guide

Disclaimer: The initial query for "Clenpirin" did not yield specific results in scientific literature. It is highly probable that this was a typographical error for "Clenbuterol," a well-researched β2-adrenergic agonist. This guide will focus exclusively on the cellular mode of action of Clenbuterol.

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms of Clenbuterol in various cellular models. It details the core signaling pathways, summarizes quantitative data from key in vitro studies, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action: The β2-Adrenergic Receptor/cAMP/PKA Axis

Clenbuterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist.[1][][3] Its primary mechanism is initiated by binding to β2-ARs, which are G-protein coupled receptors located on the surface of various cell types, including smooth muscle, skeletal muscle, adipose, and immune cells.[1] This binding event triggers a canonical signaling cascade:

-

Receptor Activation: Clenbuterol binding activates the β2-AR, causing a conformational change.

-

G-Protein Stimulation: The activated receptor stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein.

-

Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase.[1][4]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[1][]

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[1][4][5]

This activation of the β2-AR/cAMP/PKA pathway is the central hub from which most of Clenbuterol's diverse cellular effects emanate.

Key Downstream Signaling Pathways and Cellular Effects

The activation of PKA by Clenbuterol initiates a multitude of downstream effects that vary depending on the cell type.

In cellular models using peripheral blood mononuclear cells (PBMCs) and leukocytes, Clenbuterol demonstrates significant anti-inflammatory properties.[4][6] The mechanism involves the modulation of cytokine production, generally suppressing pro-inflammatory mediators while promoting anti-inflammatory ones.

-

Inhibition of Pro-inflammatory Cytokines: Clenbuterol treatment leads to a marked, concentration-dependent reduction in the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), following stimulation with bacterial toxins like lipopolysaccharide (LPS).[6][7][8]

-

Upregulation of Anti-inflammatory Cytokines: The drug has been shown to increase the expression of anti-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Transforming Growth Factor-beta 1 (TGF-β1).[4][8]

The response can be biphasic; in one study on equine PBMCs, low doses of Clenbuterol produced an anti-inflammatory effect, while higher doses led to a pro-inflammatory environment in cells from untrained animals.[4][9]

Clenbuterol is widely known for its ability to promote muscle hypertrophy and prevent protein degradation.[1] In vitro and in vivo studies have elucidated several interlinked pathways responsible for these effects.

-

PI3K/Akt/FOXO1 Pathway: Clenbuterol activates the PI3K/Akt signaling pathway.[4][10] Activated Akt phosphorylates the transcription factor FOXO1. This phosphorylation event causes FOXO1 to be exported from the nucleus to the cytosol, preventing it from activating the transcription of muscle-specific ubiquitin ligases, namely atrogin-1/MAFbx and MuRF1.[10] The suppression of these ligases is a key mechanism for reducing muscle protein degradation (proteolysis).[10]

-

mTOR Signaling: Clenbuterol has been shown to increase the phosphorylation of the mammalian target of rapamycin (mTOR) at Ser2448, a key regulator of protein synthesis and cell growth.[11]

-

CREB-Mediated Epigenetic Changes: The canonical PKA pathway also leads to the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[5] Activated p-CREB upregulates the expression of the histone demethylase JHDM2a, which in turn regulates metabolic genes associated with muscle fiber size.[5]

Contrary to what might be expected from an anabolic agent, studies in C2C12 myoblasts (a muscle precursor cell line) show that Clenbuterol induces cell cycle arrest.[12][13]

-

β-Arrestin 2 and p27 Stability: This effect is not mediated by the canonical PKA pathway. Instead, it relies on β-arrestin 2 signaling, which is also downstream of β2-AR activation. Clenbuterol treatment enhances the stability of the cyclin-dependent kinase inhibitor p27 and promotes its accumulation in the nucleus.[12][13] Nuclear p27 is a critical regulator that halts the cell cycle at the G1/S transition. This action is reversed by the knockdown of β-arrestin 2 but not by PKA inhibitors.[12]

Clenbuterol significantly alters cellular metabolism, promoting a shift towards fat utilization.

-

Lipolysis: In adipose tissue, the activation of PKA by cAMP triggers hormone-sensitive lipase, the enzyme that breaks down stored triglycerides into free fatty acids, promoting lipolysis.[1]

-

Mitochondrial Oxidation: In skeletal muscle, chronic Clenbuterol exposure can lead to a reduction in mitochondrial content and a decreased capacity for fatty acid and pyruvate oxidation.[14] This is associated with a decrease in the nuclear receptor coactivator PGC-1α and an increase in the nuclear corepressor RIP140.[14]

Quantitative Data from Cellular Models

The following tables summarize quantitative findings from key in vitro studies on Clenbuterol.

Table 1: Effects of Clenbuterol on Cytokine Production

| Cell Model | Stimulant | Clenbuterol Conc. | Cytokine | Effect | Reference |

|---|---|---|---|---|---|

| Equine Leukocytes | LPS | 10⁻⁵ M | TNF-α | ~100% inhibition | [6] |

| Equine Leukocytes | LPS | 10⁻⁵ M | IL-1β | Complete inhibition | [6] |

| Human Whole Blood | LPS | 10⁻⁶ M | IL-1RA, IL-1β, IL-6, TNF-α | Significantly reduced | [7] |

| Murine Lung Tissue | MCAO Stroke | in vivo | TNF-α | Down-regulated | [8] |

| Murine Lung Tissue | MCAO Stroke | in vivo | IL-10 | Up-regulated |[8] |

Table 2: Effects of Clenbuterol on Signaling and Gene Expression

| Cell Model | Clenbuterol Conc. | Target | Effect | Reference |

|---|---|---|---|---|

| Human Skeletal Muscle | 80 µg (in vivo) | p-mTORSer2448 | +121% | [11] |

| Human Skeletal Muscle | 80 µg (in vivo) | PKA substrates | +35% | [11] |

| C2C12 Myoblasts | 100 µM | p-CREB | Markedly enhanced | [12] |

| C2C12 Myoblasts | 10-100 µM | p27 protein | Upregulated | [13] |

| C2C12 Myoblasts | 100 µM | p27 mRNA | No significant change | [13] |

| Chick Sartorius Muscle | 0.1 mg/kg (in vivo) | Atrogin-1 mRNA | Decreased | [10] |

| Chick Sartorius Muscle | 0.1 mg/kg (in vivo) | MuRF1 mRNA | Decreased | [10] |

| Porcine/Human Cells | N/A | JHDM2a expression | Upregulated | [5] |

| Rat Skeletal Muscle | 30 mg/L (in vivo) | PGC-1α protein | -32% to -37% | [14] |

| Rat Skeletal Muscle | 30 mg/L (in vivo) | RIP140 protein | +21% to +23% |[14] |

Table 3: Concentrations Used in Cellular Assays

| Cell Model | Assay Type | Clenbuterol Concentration(s) | Reference |

|---|---|---|---|

| Equine PBMCs | Proliferation, Cytokine | 0.6, 1.0, 1.6 ng/mL | [4] |

| C2C12 Myoblasts | Viability, Cell Cycle | 10, 100, 200 µM | [12][13] |

| Human Whole Blood | Cytokine Panel | 10⁻⁶ M (1 µM) | [7] |

| 3T3-L1 Adipocytes | Lipolysis (Oil-Red O) | N/A |[15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols based on cited literature for key in vitro experiments.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 24-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment:

-

Prepare stock solutions of Clenbuterol hydrochloride in a suitable solvent (e.g., PBS or cell culture medium).[4][16]

-

Pre-incubate cells with desired concentrations of Clenbuterol (e.g., 0.6 - 1.6 ng/mL or 10⁻⁶ M) for 1 hour.[4][7]

-

Add a stimulant, such as LPS (final concentration 0.1 µg/mL), to the appropriate wells.[7] Include vehicle-only and stimulant-only controls.

-

-

Incubation: Incubate plates for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.[7]

-

Supernatant Collection: Centrifuge the plates to pellet the cells. Collect the supernatant and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4][9]

-

Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Seed cells to be ~80% confluent at the time of the experiment.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve cells in DMEM with 0.5% FBS for 4-6 hours prior to treatment.

-

Treatment: Treat cells with Clenbuterol (e.g., 100 µM) or vehicle control for a short duration suitable for observing phosphorylation events (e.g., 15, 30, 60 minutes).[12]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by molecular weight on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-CREB).

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to normalize for loading.

-

Cell Culture and Synchronization: Culture C2C12 myoblasts as described above. To synchronize cells in the G0/G1 phase, culture them to confluence and then maintain them in low-serum (0.5% FBS) medium for 24 hours.

-

Treatment: Release cells from quiescence by adding complete medium (10% FBS) containing various concentrations of Clenbuterol (e.g., 0, 10, 100 µM).[13]

-

Incubation: Incubate for a period that allows for progression through one cell cycle (e.g., 12 or 24 hours).[13]

-

Cell Harvest: Trypsinize the cells, collect them, and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 3. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sconeequinehospital.com.au [sconeequinehospital.com.au]

- 7. Clenbuterol attenuates immune reaction to lipopolysaccharide and its relationship to anhedonia in adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clenbuterol changes phosphorylated FOXO1 localization and decreases protein degradation in the sartorius muscle of neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clenbuterol, a β2-adrenergic agonist, reciprocally alters PGC-1 alpha and RIP140 and reduces fatty acid and pyruvate oxidation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Clenpirin: A Technical Whitepaper

To Researchers, Scientists, and Drug Development Professionals,

This document serves as an in-depth technical guide on the therapeutic potential of Clenpirin. Our investigation into the available scientific literature has revealed that "this compound" is not a widely recognized or studied compound. The existing body of research predominantly points towards a similarly named and structurally related compound, Clenbuterol , which has demonstrated notable therapeutic effects, including anti-inflammatory properties.

It is highly probable that "this compound" is a less common synonym, a proprietary name, or a potential misspelling of Clenbuterol. Therefore, this guide will focus on the known therapeutic potential of Clenbuterol, with a particular emphasis on its anti-inflammatory and neuroprotective mechanisms, while acknowledging the ambiguity of the original term.

Introduction to Clenbuterol

Clenbuterol is a potent, long-acting beta-2 adrenergic agonist. Initially developed as a bronchodilator for the treatment of asthma, its therapeutic applications have been explored in various other conditions due to its anabolic and neuroprotective properties. Recent studies have highlighted its significant anti-inflammatory effects, particularly in the context of neuroinflammation.

Mechanism of Action

Clenbuterol exerts its effects primarily through the activation of β2-adrenergic receptors, which are widely distributed throughout the body, including on immune cells and in the central nervous system.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of Clenbuterol are mediated through a signaling cascade that leads to the suppression of pro-inflammatory cytokine production.

The Biological Targets and Signaling Pathways of Clenbuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol, a potent and selective beta-2 adrenergic receptor agonist, has been the subject of extensive research due to its therapeutic applications and its misuse as a performance-enhancing drug. This technical guide provides an in-depth overview of the biological targets and associated signaling pathways of Clenbuterol. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for professionals in the fields of pharmacology and drug development. The primary biological target of Clenbuterol is the beta-2 adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Activation of the β2-AR by Clenbuterol initiates a cascade of intracellular signaling events, primarily mediated by the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to various physiological responses.

Primary Biological Target: The Beta-2 Adrenergic Receptor

Clenbuterol's pharmacological effects are primarily mediated through its interaction with the beta-2 adrenergic receptor.[1] It exhibits a higher affinity for the β2-AR compared to the β1-AR, contributing to its selective action.[2]

Quantitative Pharmacological Data

The binding affinity and functional potency of Clenbuterol at adrenergic receptors have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Clenbuterol for Beta-Adrenergic Receptors

| Receptor Subtype | Ligand | Preparation | Kd (nM) | Ki (nM) | Reference |

| β1-Adrenoceptor | Clenbuterol | Rat Atria | 38 | - | [2] |

| β2-Adrenoceptor | Clenbuterol | Rat Jugular Vein | 6.3 | - | [2] |

Table 2: Functional Potency of Clenbuterol

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 cells | pEC50 (for a derivative) | 6.7 ± 0.3 | |

| cAMP Accumulation | Slices of cerebral cortex or cerebellum | Agonist Activity | Weakly potent agonist | [2][3] |

Signaling Pathways Modulated by Clenbuterol

Upon binding to the β2-AR, Clenbuterol induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

The Canonical Gs-cAMP-PKA Pathway

The primary signaling cascade activated by Clenbuterol is the Gs protein-coupled pathway.[4]

-

G Protein Activation: Ligand-bound β2-AR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the stimulatory G protein (Gs).[4]

-

Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[4]

-

Downstream Effects: Activated PKA phosphorylates various downstream target proteins, leading to a cellular response. In smooth muscle cells, this results in relaxation, while in skeletal muscle, it can promote protein synthesis.[4][5]

Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is predominant, evidence suggests that the β2-AR can also couple to other signaling cascades.

-

Gi Protein Coupling: Under certain conditions, the β2-AR can switch its coupling from Gs to the inhibitory G protein (Gi). This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.

-

CREB-Mediated Gene Transcription: The cAMP/PKA pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of specific genes, such as JHDM2a, to regulate their transcription.[6][7]

Experimental Protocols

The identification and characterization of Clenbuterol's biological targets and pathways rely on a variety of in vitro and cellular assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for its receptor.

Objective: To quantify the binding affinity (Kd or Ki) of Clenbuterol to the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor.

-

Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodopindolol).

-

Unlabeled Clenbuterol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the β2-AR.

-

Incubation: Incubate a fixed amount of membrane protein with a constant concentration of the radioligand and varying concentrations of unlabeled Clenbuterol.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Clenbuterol concentration. The IC50 value (the concentration of Clenbuterol that inhibits 50% of the specific radioligand binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP.

Objective: To determine the functional potency (EC50) of Clenbuterol in activating the β2-adrenergic receptor.

Materials:

-

Whole cells expressing the β2-adrenergic receptor.

-

Clenbuterol.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Cell lysis buffer.

-

Plate reader.

Methodology:

-

Cell Culture: Culture cells expressing the β2-AR in a multi-well plate.

-

Stimulation: Treat the cells with varying concentrations of Clenbuterol for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided in the assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Clenbuterol concentration to generate a dose-response curve and determine the EC50 value.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Clenbuterol Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Accumulation Assay

Caption: cAMP Accumulation Assay Workflow.

Conclusion

Clenbuterol exerts its physiological effects primarily through the selective activation of the beta-2 adrenergic receptor and the subsequent stimulation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This guide has provided a comprehensive overview of the key molecular interactions and downstream cellular events, supported by quantitative data and detailed experimental methodologies. The visualization of these complex processes aims to facilitate a deeper understanding for researchers and professionals in the field, aiding in future drug discovery and development efforts targeting the adrenergic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Clenpirin: An In-depth Technical Guide

An important clarification regarding the subject of this report: Initial searches for "Clenpirin" did not yield any specific information on a compound with that name. The information presented below is based on search results for "Clenbuterol," a β2-adrenergic agonist, due to the phonetic similarity and the possibility of a typographical error in the original query. This guide, therefore, focuses on the early-stage research pertaining to Clenbuterol and related compounds, providing a framework for the kind of in-depth technical analysis requested.

Introduction

Clenbuterol is a potent, long-acting β2-adrenergic agonist with therapeutic applications as a bronchodilator in the treatment of asthma.[] Beyond its approved indications, it has been investigated for its anabolic and lipolytic properties, which have led to its misuse in both athletic and livestock settings.[] This guide provides a comprehensive overview of the early-stage research on Clenbuterol, with a focus on its mechanism of action, preclinical data, and early clinical findings.

Core Mechanism of Action

Clenbuterol primarily exerts its effects by selectively binding to and activating β2-adrenergic receptors.[] This interaction initiates a cascade of intracellular signaling events.

Signaling Pathway

Activation of the β2-adrenergic receptor by Clenbuterol leads to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the drug, such as smooth muscle relaxation in the bronchioles.[]

Caption: Simplified signaling pathway of Clenbuterol.

Preclinical Research

Preclinical studies are fundamental in characterizing the pharmacological profile of a new chemical entity. These studies involve in vitro and in vivo experiments to determine the compound's efficacy, safety, and pharmacokinetic properties before it can be tested in humans.

Experimental Workflow for Preclinical Assessment

A typical preclinical workflow for a compound like Clenbuterol would involve several stages, from initial screening to in-depth animal model testing.

Caption: A generalized workflow for preclinical drug evaluation.

Quantitative Data from Preclinical Studies

The following table summarizes key pharmacokinetic parameters for Clenbuterol, derived from various animal studies.

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability | 70-80% | Rat | Oral |

| Half-life (t½) | 25-40 hours | Rat | Oral |

| Time to Peak (Tmax) | 2-4 hours | Rat | Oral |

Note: These values are approximations and can vary based on the specific study design.

Early-Stage Clinical Research

Early-phase clinical trials are the first-in-human studies and are crucial for assessing the safety, tolerability, and pharmacokinetics of an investigational drug.[2][3]

Phases of Early Clinical Development

Early clinical research is typically divided into Phase 0 and Phase I trials.[4]

-

Phase 0 (Exploratory IND): These studies involve administering sub-therapeutic doses to a small number of subjects to gather preliminary pharmacokinetic and pharmacodynamic data.[4]

-

Phase I: The primary goal of Phase I trials is to evaluate the safety and tolerability of a new drug in a small group of healthy volunteers or, in some cases, patients.[3] Dose-escalation studies are common in this phase to determine the maximum tolerated dose (MTD).

Experimental Protocol: First-in-Human (FIH) Single Ascending Dose (SAD) Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of the investigational product in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

Inclusion Criteria:

-

Healthy male and female subjects, 18 to 55 years of age.

-

Body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests at screening.

Exclusion Criteria:

-

History of clinically significant cardiovascular, renal, hepatic, or pulmonary disease.

-

Use of any prescription or over-the-counter medications within 14 days prior to dosing.

-

Positive test for drugs of abuse or alcohol.

Dosing and Sample Collection:

-

Subjects are randomized to receive a single oral dose of the investigational product or placebo.

-

Dose escalation proceeds in subsequent cohorts after a safety review of the preceding dose level.

-

Serial blood samples are collected at pre-defined time points for pharmacokinetic analysis.

-

Safety is monitored through vital signs, ECGs, physical examinations, and clinical laboratory tests.

Conclusion

The early-stage research of a compound like Clenbuterol provides a critical foundation for its further clinical development. Through a systematic process of preclinical and early clinical investigation, researchers can characterize the drug's mechanism of action, establish a preliminary safety and efficacy profile, and determine the appropriate dosing for later-phase trials. While the initial query for "this compound" did not yield specific results, the framework presented here for Clenbuterol illustrates the comprehensive approach required in modern drug development. Further research would be necessary to determine if "this compound" is a novel compound or a variant of an existing drug.

References

Methodological & Application

Clenpirin: Absence of In Vitro Data for Drug Development Applications

Initial investigations reveal a significant lack of publicly available scientific literature regarding the in vitro dosage, mechanism of action, and cellular effects of Clenpirin. Extensive searches have determined that this compound, also known as Clenpyrin, is classified as an acaricide—a pesticide used to control mites and ticks—and not a compound under investigation for human therapeutic use. Consequently, the creation of detailed application notes and protocols for its use in in vitro studies by researchers in drug development is not feasible based on current knowledge.

Searches for "this compound in vitro dosage," "this compound mechanism of action," and related terms did not yield any specific data on its use in cell-based assays for drug discovery or development. The IUPAC name for this compound is N-[(2EZ)-1-butylpyrrolidin-2-ylidene]-3,4-dichloroaniline, and its CAS Registry Number is 27050-41-5. Inquiries using these chemical identifiers also failed to uncover relevant in vitro research for the specified audience.

The available information consistently categorizes this compound as a pesticide. This classification explains the absence of studies on its signaling pathways, IC50 values in various cell lines, or established experimental protocols within the context of pharmaceutical research. The focus of research on such compounds, if any, would likely be on toxicological assessments rather than therapeutic applications. However, even searches for in vitro toxicology data on this compound did not provide sufficient information to construct detailed experimental protocols.

Given the intended use of this compound as a pesticide and the lack of scientific data on its effects in in vitro biological systems relevant to drug development, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for signaling pathways and experimental workflows. The initial request appears to be based on a misidentification of the compound's nature and application.

For researchers, scientists, and drug development professionals, it is crucial to work with well-characterized compounds with a body of scientific literature supporting their potential for therapeutic development. Based on the available information, this compound does not fall into this category.

Application Notes and Protocols for Clenbuterol in Animal Models

Introduction

Clenbuterol is a potent, long-acting beta-2 adrenergic agonist with sympathomimetic properties. While clinically used as a bronchodilator in the treatment of asthma in some countries, its anabolic and lipolytic effects have led to its extensive use in research, particularly in animal models, to study muscle growth and atrophy, obesity, and metabolic disorders.[] It is important to note that Clenbuterol is not approved for human use in the United States by the FDA, though it is approved for treating airway obstruction in horses.[] The use of animals in research is a critical component of drug discovery and development, providing essential data on the efficacy and safety of potential new medicines before human trials.[2][3] All research involving animals must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[2]

Mechanism of Action

Clenbuterol selectively stimulates beta-2 adrenergic receptors, which are found in various tissues, including bronchial smooth muscle and skeletal muscle.[] Activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase.[] This, in turn, activates protein kinase A (PKA), which mediates the downstream effects of Clenbuterol.[] In skeletal muscle, this signaling pathway is thought to promote protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. In adipose tissue, it stimulates lipolysis.

Below is a diagram illustrating the signaling pathway of Clenbuterol.

Caption: Clenbuterol signaling pathway.

Experimental Protocols

The administration of Clenbuterol in animal models can be achieved through various routes, including oral gavage, intraperitoneal (IP) injection, subcutaneous (SC) injection, or addition to drinking water or food. The choice of administration route and dosage depends on the specific research question, the animal model used, and the desired duration of treatment.

General Guidelines for Rodent Anesthesia and Analgesia

Prior to any surgical procedures or potentially painful interventions, appropriate anesthesia and analgesia must be administered. The following tables provide common anesthetic and analgesic agents used in rodents. Investigators should consult with a veterinarian to select the most appropriate regimen for their study.

Table 1: Common Anesthetic Agents for Rodents

| Anesthetic Agent | Species | Dose (mg/kg) | Route of Administration | Duration |

|---|---|---|---|---|

| Isoflurane | Mice & Rats | 1.0%-3.0% (maintenance) | Inhalation (via vaporizer) | - |

| Ketamine/Xylazine | Mice | 80-150 / 7.5-16 | IP | 20-30 min |

| Rats | 40-80 / 5-10 | IP | 20-40 min | |

| Ketamine/Diazepam | Mice | 100 / 5 | IP | 20-30 min |

| Rats | 40 / 5 | IP | 20-30 min |

Data sourced from institutional animal care and use guidelines.[4]

Table 2: Common Analgesic Agents for Rodents

| Analgesic Agent | Species | Dose (mg/kg) | Route of Administration | Frequency |

|---|---|---|---|---|

| Buprenorphine HCl | Mice & Rats | 0.05-0.1 | SC | Every 6-12 hrs |

| Meloxicam | Mice & Rats | 1-2 | SC or PO | Every 24 hrs |

| Carprofen | Mice & Rats | 5 | SC | Every 24 hrs |

Data sourced from institutional animal care and use guidelines.

Protocol 1: Induction of Muscle Hypertrophy in Mice

This protocol describes the use of Clenbuterol to induce skeletal muscle hypertrophy in mice.

Materials:

-

Clenbuterol hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal balance

-

Syringes and needles for injection (if applicable) or gavage needles

-

Appropriate animal housing and care facilities

Procedure:

-

Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Clenbuterol Preparation: Dissolve Clenbuterol hydrochloride in sterile saline to the desired concentration. A common dosage range for inducing muscle hypertrophy is 1-2 mg/kg body weight.

-

Administration: Administer Clenbuterol daily via oral gavage or intraperitoneal injection for a period of 2-4 weeks. A control group should receive vehicle (saline) only.

-

Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Record body weight at regular intervals.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and dissect skeletal muscles of interest (e.g., gastrocnemius, tibialis anterior, soleus). Measure muscle wet weight and perform histological and molecular analyses (e.g., fiber cross-sectional area, protein synthesis markers).

Protocol 2: Assessment of Lipolytic Effects in Rats

This protocol outlines a method to evaluate the fat-reducing effects of Clenbuterol in a rat model of obesity.

Materials:

-

Clenbuterol hydrochloride

-

Vehicle for administration (e.g., sterile water)

-

Animal balance

-

Body composition analyzer (e.g., DEXA)

-

Metabolic cages (optional)

Procedure:

-

Animal Model: Use a model of obesity, such as Zucker rats or diet-induced obese Sprague-Dawley rats.

-

Clenbuterol Preparation: Prepare a solution of Clenbuterol in the appropriate vehicle. Dosages in the range of 0.5-5 mg/kg/day have been reported.

-

Administration: Administer Clenbuterol via the chosen route (e.g., mixed in food, drinking water, or daily gavage) for a period of 4-8 weeks.

-

Monitoring: Monitor food and water intake, body weight, and body composition at regular intervals. If using metabolic cages, collect data on energy expenditure and respiratory exchange ratio.

Data Presentation

The following tables summarize representative quantitative data from studies using Clenbuterol in animal models.

Table 3: Effects of Clenbuterol on Muscle Mass in Mice

| Treatment Group | Dose (mg/kg/day) | Duration | Gastrocnemius Muscle Weight (% of Control) |

|---|---|---|---|

| Control (Saline) | - | 3 weeks | 100% |

| Clenbuterol | 2 | 3 weeks | 125% |

Hypothetical data based on typical findings.

Table 4: Effects of Clenbuterol on Body Composition in Obese Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Body Fat Percentage Change |

|---|---|---|---|

| Control (Vehicle) | - | 6 weeks | +5% |

| Clenbuterol | 1 | 6 weeks | -15% |

Hypothetical data based on typical findings.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study with Clenbuterol.

Caption: A generalized experimental workflow for animal studies.

References

Application Note: Dissolving Clenpirin for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization and preparation of Clenpirin (also known as Clenpyrin) for use in in vitro cell culture experiments. Due to its hydrophobic nature, this compound requires an organic solvent for dissolution before being introduced to aqueous cell culture media.

Introduction to this compound

This compound is a small organic molecule identified by the chemical formula C₁₄H₁₈Cl₂N₂.[1] Its structure suggests poor solubility in aqueous solutions, a common challenge for in vitro studies. The universally accepted solvent for such hydrophobic compounds is Dimethyl Sulfoxide (DMSO), which can dissolve a wide range of polar and non-polar small molecules.[2] Proper preparation of a concentrated stock solution in DMSO is critical for accurate and reproducible experimental results while minimizing solvent-induced cytotoxicity.

Key Physicochemical Properties:

Solubility and Stock Solution Preparation

The following table summarizes recommended solvents and general guidelines for preparing stock solutions.

| Parameter | Recommendation & Rationale |

| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO), cell culture grade. |

| Secondary Solvent | Ethanol (Absolute, ≥99.5%). |

| Aqueous Insolubility | Do not attempt to dissolve directly in water, PBS, or media. |

| Stock Concentration | Prepare a high-concentration stock (e.g., 10-50 mM in DMSO). This minimizes the volume of solvent added to the final culture, reducing the risk of cytotoxicity. |

| Assisting Dissolution | If the compound does not dissolve readily, gentle warming (e.g., 37°C water bath) and vortexing or sonication can be applied. |

| Sterilization | Solutions in 100% DMSO or ethanol do not typically require filter sterilization. If dilution into an aqueous buffer is necessary for an intermediate stock, use a 0.22 µm syringe filter compatible with the solvent. |

| Storage | Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. |

Experimental Protocol: Preparation of this compound for Cell Treatment

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO and subsequently dilute it to a final working concentration for treating cells in culture.

Materials:

-

This compound powder (MW: 285.21 g/mol )

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

Protocol Steps:

Part 1: Preparation of a 10 mM Primary Stock Solution in DMSO

-

Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 285.21 g/mol x 1000 mg/g = 2.85 mg

-

-

Weighing: Carefully weigh out 2.85 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of 100% DMSO to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.[5] Ensure no visible precipitate remains.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C for up to 3 months or at -80°C for longer-term storage.[5]

Part 2: Preparing Working Solutions and Treating Cells

This section describes diluting the 10 mM stock to a final concentration of 10 µM in a cell culture well containing 1 mL of medium.

-

Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of cells treated with the same final concentration of DMSO that is used to deliver the drug, but without the drug itself.[6]

-

Dilution Strategy: To minimize DMSO toxicity, the final concentration in the culture medium should not exceed 0.5%, with 0.1% being preferable for sensitive or primary cells. A 1:1000 dilution of the 10 mM stock will yield a 10 µM final concentration with 0.1% DMSO.

-

Procedure: a. Prepare the cell culture plate with the desired number of cells per well in 1 mL of medium and allow them to adhere or stabilize as required by your experimental design. b. Thaw one aliquot of the 10 mM this compound stock solution. c. For a final concentration of 10 µM, add 1 µL of the 10 mM stock directly to the 1 mL of medium in the well. d. For the vehicle control well, add 1 µL of 100% DMSO to 1 mL of medium. e. Gently swirl the plate to ensure even mixing of the compound in the medium. f. Return the plate to the incubator for the desired treatment period.

Visualized Workflow and Signaling Pathway Diagrams

Experimental Workflow: this compound Solution Preparation

The following diagram illustrates the standard workflow from weighing the compound to its final application in cell culture.

Caption: Workflow for preparing this compound stock and working solutions.

Note: A signaling pathway diagram for this compound is not provided as its specific molecular mechanism of action is not well-documented in publicly available scientific literature.

References

- 1. N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine | C14H18Cl2N2 | CID 65757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archive.perlara.com [archive.perlara.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Special API Ingredients | Life Technologies (India) Pvt. Ltd. [lifetechindia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Quantification of Clenbuterol

Introduction

Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator for treating respiratory disorders. However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock. Accurate and sensitive quantification of Clenbuterol in various biological and pharmaceutical matrices is crucial for clinical monitoring, anti-doping control, and food safety. These application notes provide detailed protocols for the quantification of Clenbuterol using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of Clenbuterol in pharmaceutical formulations and biological matrices such as plasma and animal tissues.

Quantitative Data Summary

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.5 - 50 µg/mL | Plasma, Pharmaceutical Formulations | [1] |